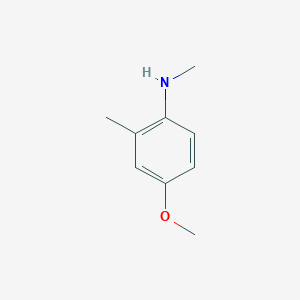

4-methoxy-N,2-dimethylaniline

概要

説明

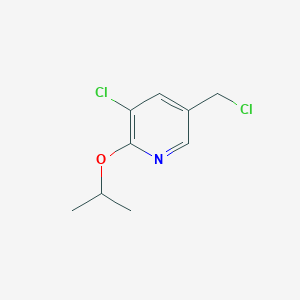

4-methoxy-N,2-dimethylaniline is a primary arylamine that is aniline in which the hydrogens at the 2- and 4-positions are replaced by methyl groups . It is used in the production of certain dyes, pesticides, and other chemicals .

Synthesis Analysis

The synthesis of 4-methoxy-N,2-dimethylaniline involves several steps. The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . Another method involves the reduction of Schiff bases .Molecular Structure Analysis

The molecular structures of 4-methoxy-N,2-dimethylaniline consist of asymmetric units of C16H20N2O .Chemical Reactions Analysis

The chemical reactions of 4-methoxy-N,2-dimethylaniline involve several steps. The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-N,2-dimethylaniline include a melting point of 46-48°C .科学的研究の応用

Photoreactions and Synthesis

4-methoxy-N,2-dimethylaniline, a derivative of aniline, is utilized in various photoreaction studies and synthetic processes. For instance, the irradiation of 4-allyl-2,6-dimethylaniline in methanol, a compound closely related to 4-methoxy-N,2-dimethylaniline, leads to products like 4-(2′-methoxypropyl)-2,6-dimethylaniline. This reaction exemplifies the compound's potential in generating diverse molecular structures under specific conditions, contributing to the field of organic synthesis and photoreaction mechanisms (Bader & Hansen, 1979).

Molecular Structure Analysis

In a study focused on molecular structures, 4-methoxy-N,2-dimethylaniline was synthesized through a Schiff bases reduction route. This synthesis plays a crucial role in understanding the molecular structure of compounds, particularly in the context of crystal systems and intermolecular interactions. Such research is significant for the development of new compounds with potential applications in various fields, including material science and pharmaceuticals (Ajibade & Andrew, 2021).

Catalysis and Reaction Studies

The compound is also involved in catalysis and reaction mechanism studies. For example, a research on the oxidative Mannich reaction with tert-butyl hydroperoxide suggests the role of 4-methoxy-N,2-dimethylaniline in understanding reaction mechanisms and catalytic processes. These insights are essential for developing more efficient and sustainable chemical processes (Ratnikov & Doyle, 2013).

Photochemical Preparation Studies

In the field of photochemical preparations, 4-methoxy-N,2-dimethylaniline demonstrates its versatility. The photolysis of related compounds in the presence of certain heterocycles leads to the smooth formation of 2-(4-N,N-dimethylaminophenyl) heterocycles, showcasing the compound's applicability in photochemical synthetic methods (Guizzardi et al., 2000).

Metabolism and Biochemistry Studies

Significantly, 4-methoxy-N,2-dimethylaniline is also instrumental in studying metabolism and biochemistry. It aids in understanding the metabolic pathways and enzymatic reactions in various organisms, thereby contributing to the knowledge of biological systems and potential medical applications (Gorrod & Gooderham, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-methoxy-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMCAKDBWLUQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N,2-dimethylaniline | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2388396.png)

![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)

![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)

![Methyl (E)-4-(9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decan-2-yl)-4-oxobut-2-enoate](/img/structure/B2388418.png)